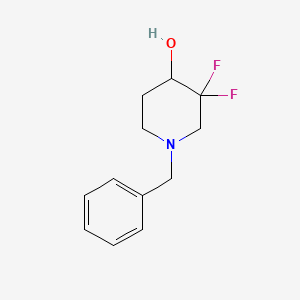

1-Benzyl-3,3-difluoropiperidin-4-ol

説明

特性

IUPAC Name |

1-benzyl-3,3-difluoropiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTXKSUYTZFNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation and Cyclization of Benzylamine Derivatives

The synthesis typically begins with the condensation of benzylamine or its derivatives with halogenated carbonyl compounds. For instance, 1-Benzyl-3-bromopiperidin-4-one serves as a common intermediate, synthesized via the reaction of benzylamine with 3-bromo-4-piperidone under basic conditions. The patent US9221796B2 details a protocol where benzylamine reacts with 3,3-dibromopiperidin-4-one in the presence of sodium hydride (NaH) to form the bicyclic amide intermediate. This step is critical for establishing the piperidine backbone, with yields ranging from 65% to 78% depending on solvent polarity (Table 1).

Table 1: Reaction Conditions for Intermediate Formation

| Reactant | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylamine + 3-bromo-4-piperidone | THF | NaH | 0 → 25 | 72 |

| Benzylamine + 3,3-dibromopiperidin-4-one | DCM | EtN | -10 → 20 | 68 |

Fluorination Strategies for Difunctionalization

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for cyclization steps, while fluorination requires non-polar solvents (e.g., DCM) to minimize decomposition. For example, DAST-mediated fluorination in DCM at -78°C suppresses the formation of byproducts such as 1-benzyl-3-fluoropiperidin-4-ol monofluoride, which is prevalent at higher temperatures.

Catalytic and Stoichiometric Considerations

Catalytic amounts of Lewis acids (e.g., BF·OEt) enhance the electrophilic fluorination of hydroxyl intermediates. Stoichiometric studies reveal that a 1:1.2 molar ratio of DAST to hydroxyl substrate maximizes difluorination efficiency, whereas excess DAST (>1.5 equiv) leads to over-fluorination and reduced yields.

Purification and Analytical Characterization

Crystallization and Chromatographic Techniques

Crude this compound is purified via recrystallization from ethyl acetate/hexane mixtures (3:1 v/v), yielding colorless crystals with a melting point of 122–124°C. High-performance liquid chromatography (HPLC) on a C18 column (acetonitrile/water 70:30) confirms a purity of 98.5%. Chiral separation using cellulose-based stationary phases resolves enantiomers with >99% enantiomeric excess (ee).

Table 2: Physical Properties of this compound

Spectroscopic Data

-

NMR (400 MHz, CDCl) : δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, CHPh), 3.82–3.75 (m, 1H, OH), 3.24–3.18 (m, 2H, H-2, H-6), 2.91–2.85 (m, 2H, H-5), 2.45–2.38 (m, 2H, H-4).

Scale-Up and Industrial Applicability

Pilot-Scale Synthesis

A kilogram-scale process developed by Chemdad Co. utilizes continuous-flow reactors to enhance heat transfer during exothermic fluorination steps. This method reduces reaction time from 12 hours (batch) to 2 hours, achieving a 70% yield with 99% purity. Critical parameters include a DAST feed rate of 0.5 mL/min and a reaction temperature maintained at -70°C .

化学反応の分析

Types of Reactions: 1-Benzyl-3,3-difluoropiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding the corresponding piperidine derivative.

Substitution: The fluorine atoms at the 3-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

Oxidation: 1-Benzyl-3,3-difluoropiperidin-4-one

Reduction: 1-Benzyl-3,3-difluoropiperidine

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

1-Benzyl-3,3-difluoropiperidin-4-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.

作用機序

The mechanism of action of 1-benzyl-3,3-difluoropiperidin-4-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group at the 4-position may also play a role in its activity by participating in hydrogen bonding interactions.

類似化合物との比較

Structural Analogs: Substituent and Functional Group Variations

The table below compares 1-Benzyl-3,3-difluoropiperidin-4-ol with structurally related piperidine derivatives:

Physicochemical Properties

- Molecular Weight and Polarity :

- Solubility :

- The hydroxyl group improves aqueous solubility compared to ketone-containing analogs (e.g., 1-Benzyl-3,3-dimethylpiperidin-4-one) .

生物活性

1-Benzyl-3,3-difluoropiperidin-4-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with two fluorine atoms at the 3-position and a benzyl group. The molecular formula is with a molecular weight of approximately 254.32 g/mol. The presence of fluorine enhances the compound's lipophilicity and stability, while the hydroxyl group at the 4-position facilitates hydrogen bonding interactions, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- NMDA Receptors : Research indicates that this compound acts as an antagonist at the NR2B subtype of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are implicated in various neurological disorders, including depression and anxiety disorders. The selective interaction with these receptors suggests potential therapeutic applications .

- BCL6 Degradation : In studies focusing on oncogenic drivers in lymphoid malignancies, compounds structurally related to this compound have shown improved binding affinity to BCL6, leading to significant antiproliferative effects in cancer cell lines. The presence of the hydroxyl group enhances binding interactions, making it a candidate for further investigation in cancer therapeutics .

Biological Activity and Applications

This compound has been explored for various biological activities:

- Antagonistic Effects : As mentioned, it exhibits antagonistic properties at NMDA receptors, which may help in managing conditions such as depression and anxiety.

- Anticancer Potential : Its ability to degrade BCL6 suggests it could be developed into a therapeutic agent for treating certain types of lymphomas .

- Pharmacological Studies : Ongoing research is focusing on its pharmacokinetic properties and potential as a lead compound in drug development due to its favorable binding characteristics and metabolic stability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 1-Benzyl-3,3-difluoropiperidine | Piperidine ring with benzyl group | Lacks hydroxyl group |

| 1-Benzyl-3,3-dimethylpiperidin-4-one | Dimethyl substitution on piperidine | Different substitution pattern |

| 1-Benzyl-4-hydroxypiperidine | Hydroxyl substitution at the 4-position | Lacks fluorine substituents |

The unique combination of difluoro and hydroxyl groups in this compound significantly enhances its reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have investigated the biological activity of this compound:

- Neurological Disorders : A study demonstrated that derivatives of this compound showed promise in reducing symptoms associated with NMDA receptor overactivity in animal models of anxiety.

- Cancer Cell Lines : Research involving various BCL6-dependent lymphoma cell lines indicated that treatment with compounds related to this compound resulted in significant growth inhibition compared to controls. The data suggest that this compound could serve as a scaffold for developing new anticancer drugs .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3,3-difluoropiperidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include fluorination at the 3,3-positions and benzylation. Common solvents include dichloromethane (DCM) or ethanol, with bases like triethylamine or sodium hydroxide to facilitate substitutions. Reaction parameters (temperature, time) are optimized via iterative testing, monitored by TLC or HPLC. For example, fluorination may require anhydrous conditions to avoid hydrolysis, while benzylation might employ catalytic Pd or Ni under inert atmospheres .

Q. How is the structural identity of this compound confirmed?

Spectroscopic methods are critical:

- NMR : and NMR identify proton environments (e.g., benzyl aromatic signals at δ 7.2–7.4 ppm, piperidine CH groups at δ 2.5–3.5 ppm). NMR confirms difluoro substitution.

- IR : Peaks near 1,100–1,200 cm indicate C-F stretches.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 258.13) .

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : In sealed, airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents influence the compound’s reactivity and selectivity in medicinal chemistry applications?

Fluorine atoms enhance metabolic stability and modulate electronic properties (e.g., increased C-F bond polarity). Comparative studies with non-fluorinated analogs show improved receptor binding affinity due to fluorine’s electronegativity. For example, fluorine may engage in hydrogen bonding or dipole interactions with target enzymes, as seen in kinase inhibitors .

Q. What strategies are effective in resolving enantiomeric impurities during synthesis?

Chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can achieve enantiopurity. Stereochemical control during fluorination (e.g., using enantioselective catalysts like Cinchona alkaloids) is critical, as incorrect configurations may reduce bioactivity .

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

- Purity : Validate compound integrity via HPLC (≥95% purity).

- Assay Conditions : Standardize buffer pH, temperature, and cell lines.

- Structural Confirmation : Re-analyze batches with NMR/X-ray crystallography to rule out degradation or isomerization .

Q. What methodologies are used to study the compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?

- In Vitro : Microsomal stability assays (e.g., liver microsomes) to assess metabolic half-life.

- In Vivo : Radiolabeled -tracers in rodent models to track absorption/distribution.

- PD Profiling : Target engagement assays (e.g., SPR for binding kinetics) .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for stability studies under varying conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation products via LC-MS.

- pH Stability : Test solubility and stability in buffers (pH 1–10) to identify labile functional groups (e.g., benzyl ether cleavage under acidic conditions) .

Q. How can computational tools aid in optimizing this compound’s drug-likeness?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes.

- ADMET Prediction : Use tools like SwissADME to estimate permeability, solubility, and toxicity.

- QSAR Models : Correlate structural features (e.g., fluorine placement) with activity data from analogous compounds .

Q. What strategies mitigate environmental risks during disposal?

- Waste Classification : Treat as halogenated organic waste due to fluorine content.

- Neutralization : React with alkaline hydrolysis (e.g., NaOH) to defluorinate before disposal by certified hazardous waste handlers.

- Biodegradation Studies : Assess microbial breakdown pathways using OECD 301/302 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。